2,6-Di-tert-butyl-P-benzoquinone 2,6-Di-tert-butyl-P-benzoquinone 2, 6-Di-tert-butylbenzoquinone, also known as DBQ or BHT-quinone, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. 2, 6-Di-tert-butylbenzoquinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2, 6-Di-tert-butylbenzoquinone has been primarily detected in urine. Within the cell, 2, 6-di-tert-butylbenzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm.
2,6-Di-tert-butylbenzoquinone is a member of 1,4-benzoquinones.
Brand Name: Vulcanchem
CAS No.: 719-22-2
VCID: VC21102382
InChI: InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3
SMILES: CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

2,6-Di-tert-butyl-P-benzoquinone

CAS No.: 719-22-2

Cat. No.: VC21102382

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

2,6-Di-tert-butyl-P-benzoquinone - 719-22-2

Specification

Description 2, 6-Di-tert-butylbenzoquinone, also known as DBQ or BHT-quinone, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. 2, 6-Di-tert-butylbenzoquinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2, 6-Di-tert-butylbenzoquinone has been primarily detected in urine. Within the cell, 2, 6-di-tert-butylbenzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm.
2,6-Di-tert-butylbenzoquinone is a member of 1,4-benzoquinones.
CAS No. 719-22-2
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name 2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3
Standard InChI Key RDQSIADLBQFVMY-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C
Colorform Yellow crystals
Melting Point 66.0 °C
65-67 °C
65-67°C

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